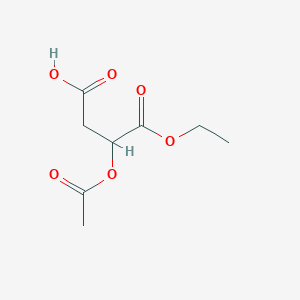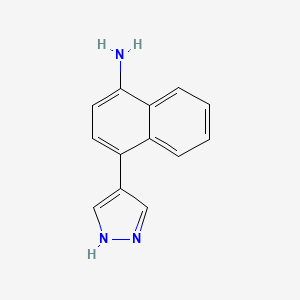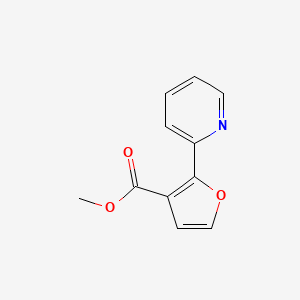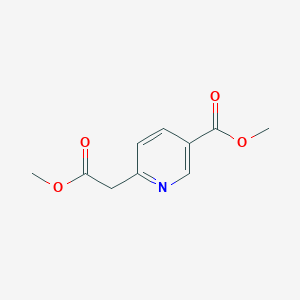
8-(1,3-dioxolan-2-yl)-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE is a compound that features a purine base with a dioxolane ring attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE typically involves the formation of the dioxolane ring followed by its attachment to the purine base. One common method involves the use of hypervalent iodine reagents to oxidize alkenes, forming a 1,3-dioxolan-2-yl cation intermediate. This intermediate can then react with a purine derivative to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized under specific conditions.
Reduction: The compound can be reduced using agents like sodium borohydride.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized dioxolane derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Applications De Recherche Scientifique
8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of specialized materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of 8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE involves its interaction with specific molecular targets. The dioxolane ring can interact with various enzymes, altering their activity. The purine base can bind to nucleic acids or proteins, affecting their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler compound with similar structural features.
1,3-Dioxane: Another related compound with a six-membered ring.
Purine Derivatives: Various purine-based compounds with different functional groups.
Uniqueness
8-(1,3-DIOXOLAN-2-YL)-1H-PURIN-6-AMINE is unique due to the combination of the dioxolane ring and the purine base. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
51015-50-0 |
|---|---|
Formule moléculaire |
C8H9N5O2 |
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
8-(1,3-dioxolan-2-yl)-7H-purin-6-amine |
InChI |
InChI=1S/C8H9N5O2/c9-5-4-6(11-3-10-5)13-7(12-4)8-14-1-2-15-8/h3,8H,1-2H2,(H3,9,10,11,12,13) |
Clé InChI |
IPVZNFADRHCSAN-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=NC3=NC=NC(=C3N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11893836.png)


![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)






![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)



